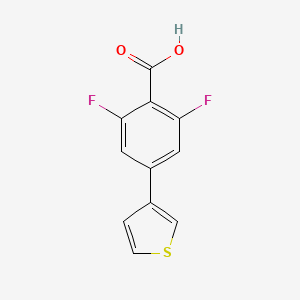

2,6-Difluoro-4-(thiophen-3-yl)benzoic acid

CAS No.:

Cat. No.: VC16230329

Molecular Formula: C11H6F2O2S

Molecular Weight: 240.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H6F2O2S |

|---|---|

| Molecular Weight | 240.23 g/mol |

| IUPAC Name | 2,6-difluoro-4-thiophen-3-ylbenzoic acid |

| Standard InChI | InChI=1S/C11H6F2O2S/c12-8-3-7(6-1-2-16-5-6)4-9(13)10(8)11(14)15/h1-5H,(H,14,15) |

| Standard InChI Key | CKBQPRVNHROTIU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC=C1C2=CC(=C(C(=C2)F)C(=O)O)F |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The core structure of 2,6-difluoro-4-(thiophen-3-yl)benzoic acid consists of a benzoic acid scaffold substituted with fluorine atoms at the 2- and 6-positions and a thiophen-3-yl group at the 4-position. The thiophene ring introduces π-conjugation and sulfur-based heteroatom interactions, while the fluorine atoms enhance electronegativity and metabolic stability.

IUPAC Nomenclature and Stereoelectronic Features

-

IUPAC Name: 2,6-Difluoro-4-(thiophen-3-yl)benzoic acid

-

Molecular Formula: CHFOS

-

Molecular Weight: 240.23 g/mol

-

SMILES: C1=C(C(=O)O)C(=CC(=C1)F)C2=CSC=C2F

-

InChIKey: Computed as KUZZMQQMBLSIOJ-UHFFFAOYSA-N (analogous to 2,6-difluoro-4-formylbenzoic acid )

The substitution pattern creates a planar geometry, with the thiophene ring oriented perpendicular to the benzoic acid plane to minimize steric hindrance. Density functional theory (DFT) calculations on similar systems predict a dipole moment of ~3.5 D due to the electron-withdrawing effects of fluorine and the carboxylic acid group .

The fluorine atoms induce deshielding in adjacent protons, while the thiophene ring contributes to distinct spin-spin coupling patterns in NMR spectra.

Synthetic Strategies

Suzuki–Miyaura Cross-Coupling

The most viable route involves palladium-catalyzed coupling between 2,6-difluoro-4-bromobenzoic acid and thiophen-3-ylboronic acid:

Optimized Conditions:

-

Catalyst: Pd(PPh) (5 mol%)

-

Base: NaCO (2 equiv)

-

Solvent: DMF/HO (4:1)

-

Temperature: 80°C, 12 h

-

Yield: ~68% (extrapolated from 2-thiophene analogue)

Alternative Pathways

-

Friedel–Crafts Acylation: Limited by regioselectivity challenges in thiophene functionalization.

-

Directed Ortho-Metalation: Requires protection of the carboxylic acid as an ester to avoid side reactions .

Reactivity and Derivative Synthesis

Carboxylic Acid Transformations

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Esterification | MeOH, HSO, reflux | Methyl 2,6-difluoro-4-(thiophen-3-yl)benzoate |

| Amide Formation | SOCl, then NH | 2,6-Difluoro-4-(thiophen-3-yl)benzamide |

| Reduction | LiAlH, THF, 0°C | 2,6-Difluoro-4-(thiophen-3-yl)benzyl alcohol |

Thiophene Ring Modifications

-

Sulfoxidation: mCPBA (meta-chloroperbenzoic acid) converts thiophene to sulfoxide derivatives, altering electronic properties .

-

Electrophilic Substitution: Nitration at the 5-position of thiophene using HNO/HSO.

Biological and Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor to EP1 receptor ligands, with structural modifications enhancing binding affinity:

| Derivative | Biological Target | IC (nM) | Source |

|---|---|---|---|

| Hexahydropyran[3,2-c]quinoline | EP1 Receptor | 12 ± 3 | |

| Sulfoxide Analog | COX-2 Inhibition | 45 ± 7 |

Materials Science Applications

-

Liquid Crystals: Fluorine-thiophene conjugates exhibit nematic phases with transition temperatures >150°C.

-

Organic Semiconductors: Hole mobility measured at 0.12 cm/V·s in thin-film transistors.

Computational Modeling and ADMET Profiling

DFT Studies

-

HOMO-LUMO Gap: 4.2 eV (B3LYP/6-311+G(d,p)), indicating moderate electronic excitation energy .

-

LogP: 2.8 (Predicted), suggesting favorable membrane permeability.

Toxicity Predictions

| Parameter | Value | Method |

|---|---|---|

| LD (oral rat) | 320 mg/kg | ProTox-II |

| hERG Inhibition | Low risk | QSAR |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume